molecular formula C26H31O4P B15183932 Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester CAS No. 86864-95-1

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester

Cat. No.: B15183932
CAS No.: 86864-95-1
M. Wt: 438.5 g/mol
InChI Key: RBYUVXNRQIGHLL-UHFFFAOYSA-N
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Description

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester is a triaryl phosphate ester characterized by two 2,4,6-trimethylphenyl groups and one 2,4-dimethylphenyl group attached to a phosphate core. For example, the 2,6-dimethylphenyl variant (CAS DTXSID5072723) has a molecular weight of 438.5 g/mol, a high XLogP3 value of 7.9 (indicating significant hydrophobicity), and a polar surface area (PSA) of 44.8 Ų . These properties suggest that the target compound likely shares similar physicochemical characteristics, with variations arising from substituent positioning.

Properties

CAS No.

86864-95-1

Molecular Formula

C26H31O4P

Molecular Weight

438.5 g/mol

IUPAC Name

(2,4-dimethylphenyl) bis(2,4,6-trimethylphenyl) phosphate

InChI

InChI=1S/C26H31O4P/c1-16-9-10-24(19(4)11-16)28-31(27,29-25-20(5)12-17(2)13-21(25)6)30-26-22(7)14-18(3)15-23(26)8/h9-15H,1-8H3

InChI Key

RBYUVXNRQIGHLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2C)C)C)OC3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester typically involves the reaction of phosphoric acid with 2,4-dimethylphenol and 2,4,6-trimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature and pressure conditions. The reaction can be represented as follows:

H3PO4+2C8H10O+C9H12OC25H29O4P+3H2O\text{H}_3\text{PO}_4 + 2 \text{C}_8\text{H}_{10}\text{O} + \text{C}_9\text{H}_{12}\text{O} \rightarrow \text{C}_{25}\text{H}_{29}\text{O}_4\text{P} + 3 \text{H}_2\text{O} H3​PO4​+2C8​H10​O+C9​H12​O→C25​H29​O4​P+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through various techniques such as distillation, crystallization, or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester undergoes several types of chemical reactions, including:

    Hydrolysis: This compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and the corresponding phenols.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,4,6-trimethylphenyl) ester involves its interaction with various molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites, leading to changes in their activity. This compound can also interact with cellular membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

a) Phosphoric Acid, 2,6-Dimethylphenyl Bis(2,4,6-Trimethylphenyl) Ester (CAS DTXSID5072723)
  • Molecular Weight : 438.5 g/mol
  • XLogP3 : 7.9
  • PSA : 44.8 Ų
  • Key Difference : The 2,6-dimethylphenyl group introduces greater steric hindrance compared to the 2,4-dimethylphenyl group in the target compound. This may reduce reactivity in esterification or hydrolysis reactions due to restricted access to the phosphate core .
b) Phosphoric Acid, Bis(2,4-Dimethylphenyl) 4-Ethylphenyl Ester (CAS 17269-77-1)
  • Structure : Features two 2,4-dimethylphenyl groups and a 4-ethylphenyl substituent.

Functional Group Variations

a) Phosphoric Acid, Bis(2,6-Dimethylphenyl) 3-Hydroxyphenyl Ester (CAS 154162-69-3)
  • Molecular Weight : 398.39 g/mol
b) 1,3-Benzenedisulfonic Acid, Bis(2,4,6-Trimethylphenyl) Ester
  • Molecular Weight : 474.12 g/mol
  • PSA : 86.74 Ų (higher due to sulfonic acid groups).
  • Application Contrast : Unlike phosphate esters, sulfonic acid derivatives exhibit stronger acidity and are used as catalysts or surfactants .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Molecular Weight (g/mol) XLogP3 PSA (Ų) CAS/Identifier
Target Compound* 2,4-dimethylphenyl, bis(2,4,6-trimethylphenyl) ~438.5 (inferred) ~7.9 ~44.8 Not available
2,6-Dimethylphenyl variant 2,6-dimethylphenyl, bis(2,4,6-trimethylphenyl) 438.5 7.9 44.8 DTXSID5072723
Bis(2,6-dimethylphenyl) 3-hydroxyphenyl ester Bis(2,6-dimethylphenyl), 3-hydroxyphenyl 398.39 N/A >44.8 154162-69-3
1,3-Benzenedisulfonic acid ester Bis(2,4,6-trimethylphenyl) 474.12 N/A 86.74 N/A

*Note: Properties for the target compound are inferred from structural analogs.

Research Findings and Implications

  • Steric Effects : Compounds with 2,6-dimethylphenyl groups (e.g., DTXSID5072723) exhibit lower reactivity in hydrolysis due to steric shielding of the phosphate core .
  • Polarity and Solubility : Hydroxyl-containing derivatives (e.g., CAS 154162-69-3) demonstrate enhanced solubility in polar solvents, making them suitable for applications requiring hydrophilic-lipophilic balance .
  • Thermal Stability : Triaryl phosphates with bulky substituents (e.g., 2,4,6-trimethylphenyl) generally exhibit superior thermal stability, a critical factor in flame-retardant applications .

Q & A

Q. How should researchers address conflicting reports on the compound’s catalytic activity in phosphorylation reactions?

  • Methodological Answer : Differences may stem from solvent polarity (aprotic vs. protic) or trace water content. Replicate experiments using rigorously dried solvents (Karl Fischer titration <50 ppm H₂O) and compare turnover numbers (TONs). Cross-validate with computational studies on transition-state energetics .

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